molecular formula C15H13N3O3S B2811075 (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 849684-21-5

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2811075
CAS RN: 849684-21-5
M. Wt: 315.35
InChI Key: UZUAVWAWMOKXFO-YRNVUSSQSA-N
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Description

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as DMTMP, is a chemical compound that has been extensively studied in the field of organic chemistry. DMTMP has been widely used as a reagent in various scientific research applications and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its derivatives are synthesized for various research purposes, including the exploration of their structural and physicochemical properties. For instance, one study focused on the synthesis and crystal structure analysis of a related compound, highlighting the importance of hydrogen bond interactions in stabilizing the crystal structure, demonstrating the compound's potential for further chemical and biological studies (Prabhuswamy et al., 2016).

Antimicrobial Evaluation

Research into the antimicrobial properties of compounds related to this compound is significant. One study synthesized derivatives and evaluated their antimicrobial efficacy, contributing to the search for new antimicrobial agents with potential clinical applications (Talupur et al., 2021).

Pharmacological Potential

The synthesis and investigation of related compounds also extend to assessing their pharmacological potentials, such as analgesic and anti-inflammatory activities. This involves studying the effects of various derivatives in models of pain and inflammation, providing insights into their therapeutic potential (Yusov et al., 2019).

Chemical Sensor Development

Another fascinating application is the development of chemical sensors. A specific derivative was synthesized and studied for its photophysical properties and potential as a fluorescent chemosensor for detecting metal ions, showcasing the compound's utility in analytical chemistry (Khan, 2020).

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-3-10(8-13(12)21-2)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUAVWAWMOKXFO-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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